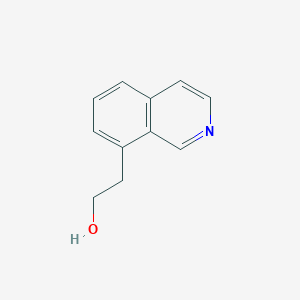
1,4-Diethynyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethynyl-2-nitrobenzene is an organic compound with the molecular formula C10H5NO2 It is characterized by the presence of two ethynyl groups and a nitro group attached to a benzene ring
Méthodes De Préparation
1,4-Diethynyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves heating 2-nitro-1,4-bis(1,3,3-trimethylindolin-2-ylideneacetyl)benzene with phosphorus oxychloride (POCl3), followed by treatment with an aqueous solution of sodium hydroxide (NaOH) . This method yields 2-nitro-1,4-diethynylbenzene as the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4-Diethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta positions relative to itself. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and catalysts like palladium on carbon (Pd/C) for reduction.
Applications De Recherche Scientifique
1,4-Diethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,4-diethynyl-2-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can affect molecular targets and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,4-Diethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1,4-Diethynylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, which significantly alter its chemical reactivity and biological activity.
2,5-Diethynyl-1,4-dinitrobenzene: Contains additional nitro groups, leading to different reactivity and potential applications. The presence of both ethynyl and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is useful in various research applications.
Propriétés
Numéro CAS |
113639-27-3 |
|---|---|
Formule moléculaire |
C10H5NO2 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
1,4-diethynyl-2-nitrobenzene |
InChI |
InChI=1S/C10H5NO2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h1-2,5-7H |
Clé InChI |
CWBMRLUVZIIYHK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



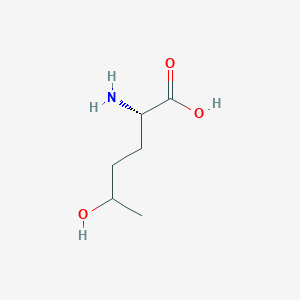
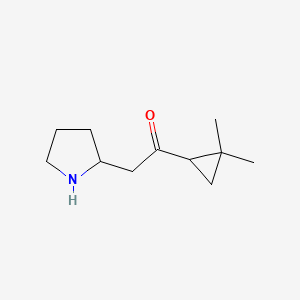
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
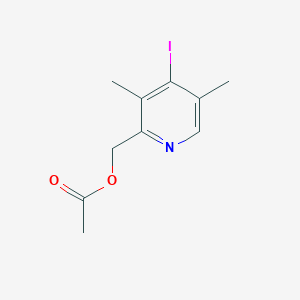
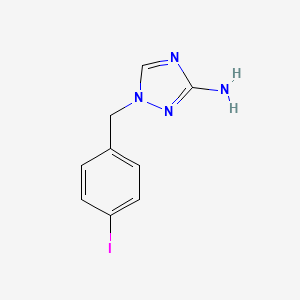
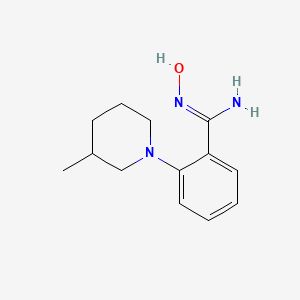
![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
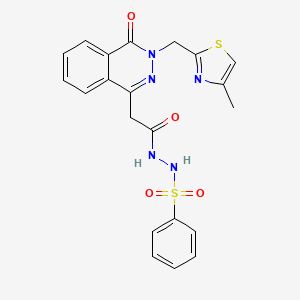
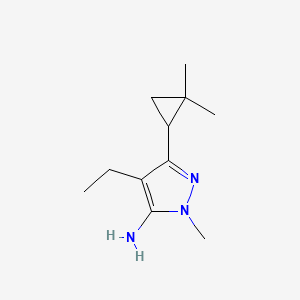

![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
